molecular formula C10H16ClNO B1472049 Cyclobutyl(5-methylfuran-2-yl)methanamine hydrochloride CAS No. 2098123-70-5

Cyclobutyl(5-methylfuran-2-yl)methanamine hydrochloride

Cat. No.: B1472049
CAS No.: 2098123-70-5
M. Wt: 201.69 g/mol
InChI Key: HAJXCXBFXXYFRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclobutyl(5-methylfuran-2-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C10H16ClNO and its molecular weight is 201.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Applications

  • Synthesis and Antioxidant Properties : Research on similar furan derivatives, such as the synthesis of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone, has been explored for their potential antioxidant properties. These studies suggest that structurally related compounds can exhibit significant biological activities, such as impacting vitamin and malondialdehyde levels in animal models, which indicates their potential for stress and free radical scavenging applications (Karatas et al., 2006).

  • Biased Agonists for Therapeutic Applications : Aryloxyethyl derivatives of methanamine compounds have been designed as "biased agonists" for serotonin 5-HT1A receptors, showing potential for antidepressant-like activity. This illustrates the application of structurally similar compounds in the design and development of new therapeutic agents targeting specific biochemical pathways for mental health conditions (Sniecikowska et al., 2019).

Chemical Synthesis and Material Science

  • Advanced Synthesis Techniques : Studies on the synthetic routes to compounds with cyclobutyl and furan components, such as the route to 2-(Cyclobuten-1-yl)-3-(trifluoromethyl)-1H-indole, highlight the synthetic challenges and the methodologies developed to overcome these. Such research points to the chemical interest in cyclobutyl and furan derivatives for their potential applications in material science, pharmaceuticals, and as intermediates in organic synthesis (Gazvoda et al., 2018).

Antimicrobial and Anticancer Research

  • Antimicrobial and Anticancer Activities : The exploration of novel palladium(II) and platinum(II) complexes based on pyrrole Schiff bases, which include furan derivatives, for their anticancer and antimicrobial activities showcases the potential of such compounds in medicinal chemistry. These studies demonstrate the broad spectrum of biological activities that can be harnessed from structurally related compounds for the development of new treatments against cancer and microbial infections (Mbugua et al., 2020).

Properties

IUPAC Name

cyclobutyl-(5-methylfuran-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-7-5-6-9(12-7)10(11)8-3-2-4-8;/h5-6,8,10H,2-4,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJXCXBFXXYFRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(C2CCC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclobutyl(5-methylfuran-2-yl)methanamine hydrochloride
Reactant of Route 2
Cyclobutyl(5-methylfuran-2-yl)methanamine hydrochloride
Reactant of Route 3
Cyclobutyl(5-methylfuran-2-yl)methanamine hydrochloride
Reactant of Route 4
Cyclobutyl(5-methylfuran-2-yl)methanamine hydrochloride
Reactant of Route 5
Cyclobutyl(5-methylfuran-2-yl)methanamine hydrochloride
Reactant of Route 6
Cyclobutyl(5-methylfuran-2-yl)methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.